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Compound of Interest

Compound Name: Ethyl 2-cyanopentanoate

CAS No.: 6967-47-1

Cat. No.: B1331109

Get Quote

CAS Registry Number: 6967-47-1 Synonyms: Ethyl

-cyanovalerate; 2-Cyano-pentanoic acid ethyl ester Molecular Formula:

Molecular Weight: 155.19 g/mol [1][2]

Executive Summary & Strategic Utility
Ethyl 2-cyanopentanoate is a critical aliphatic intermediate in the synthesis of branched

carboxylic acids and heterocyclic pharmaceuticals.[1] Its primary industrial significance lies in

its role as the mono-alkylated precursor in the cyanoacetic ester synthesis of Valproic Acid (an

essential antiepileptic drug).[1]

Unlike its lower homolog (ethyl 2-cyanopropionate), this molecule exhibits distinct lipophilicity

and steric parameters that influence its reactivity in subsequent alkylation steps.[1] This guide

provides a definitive technical breakdown of its spectroscopic signature, synthesis, and quality

control parameters for researchers in medicinal chemistry and process development.
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The following data establishes the baseline identity for Ethyl 2-cyanopentanoate. Note the

distinction from its isomer, ethyl 2-cyanopropionate (CAS 1572-99-2).[1][2]

Property Value / Range Condition

Physical State Clear, colorless liquid @ 25°C

Boiling Point 100 – 105 °C
@ 10 mmHg (Vacuum

Distilled)

Density ~0.98 g/mL @ 20°C

Refractive Index (

)
1.4220 – 1.4250 Standard

Solubility Miscible in EtOH, Et₂O, CHCl₃ Immiscible in Water

Flash Point > 95 °C Closed Cup

Synthesis & Sample Preparation
To ensure spectroscopic data correlates to a high-purity standard, the following synthesis

protocol is recommended. This method utilizes the enhanced acidity of the

-proton in ethyl cyanoacetate (

) to facilitate nucleophilic substitution.[1]

3.1 Reaction Scheme (Graphviz)

Figure 1: Synthesis Pathway via Cyanoacetic Ester Alkylation
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[1][3]

3.2 Protocol Steps
Enolate Formation: Dissolve sodium metal (1.05 eq) in anhydrous ethanol to form sodium

ethoxide. Cool to 0°C.

Addition: Add Ethyl cyanoacetate (1.0 eq) dropwise. The solution will turn yellow/orange as

the enolate forms.

Alkylation: Add 1-bromopropane (1.0 eq) slowly to prevent thermal runaway.

Reflux: Heat to reflux (approx. 80°C) for 3 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane)

for disappearance of starting material.

Workup: Neutralize with dilute acetic acid. Remove ethanol under reduced pressure.

Partition residue between water and diethyl ether.

Purification: Fractional vacuum distillation is mandatory to separate the mono-alkylated

product (bp ~105°C/10mmHg) from the dialkylated impurity (bp ~135°C/10mmHg).[1]

Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides a rapid "fingerprint" validation. The competition between the

electron-withdrawing nitrile and ester groups creates a diagnostic pattern.[1]
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Functional Group
Wavenumber (

, cm⁻¹)
Intensity Assignment Notes

Nitrile (

)
2250 – 2255 Weak/Medium

Distinct sharp peak.[1]

[2] Often weaker than

expected due to

conjugation effects if

enolized, but sharp in

neat liquid.

Ester Carbonyl (

)
1735 – 1745 Strong

Characteristic ester

stretch. Shifted slightly

higher due to

-cyano induction.

C-H Stretch (Alkane) 2870 – 2960 Medium
C-H stretching from

the propyl chain and

ethyl group.

C-O Stretch 1180 – 1250 Strong
"Fingerprint" region

ester C-O-C vibration.

Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural confirmation. The key diagnostic feature is the

-methine proton, which integrates to 1H and appears as a triplet or doublet of doublets
depending on resolution.

5.1 ¹H NMR Data (400 MHz, CDCl₃)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

4.25
Quartet (

Hz)
2H

Ethyl ester

methylene.[1][2]

3.52
Triplet (

Hz)
1H -CH

Diagnostic Peak.

Deshielded by

adjacent -CN

and -COOEt.

1.92 – 1.98 Multiplet 2H -CH₂

Propyl methylene

adjacent to the

chiral center.[1]

1.45 – 1.55 Multiplet 2H -CH₂

Middle

methylene of the

propyl chain.[1]

1.31
Triplet (

Hz)
3H Ester

Terminal methyl

of the ethyl ester.

[1]

0.96
Triplet (

Hz)
3H Propyl

Terminal methyl

of the propyl

chain.[1]

5.2 ¹³C NMR Data (100 MHz, CDCl₃)
Carbonyl (

): 166.5 ppm[1]

Nitrile (

): 116.8 ppm[1]

-Carbon: 39.2 ppm (Significant shift from unsubstituted cyanoacetate at ~25 ppm).[1]

Ester
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: 62.5 ppm[1][2]

Propyl Chain: 32.1 ppm (

), 20.4 ppm (

), 13.5 ppm (

).

Ester Methyl: 14.0 ppm

5.3 NMR Logic Diagram (Graphviz)

Figure 2: 1H NMR Chemical Shift Logic
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Mass Spectrometry (MS)
The mass spectrum follows a predictable fragmentation pattern characteristic of aliphatic

esters.

Ionization Mode: Electron Impact (EI, 70 eV)[4]

Molecular Ion (

): m/z 155 (Often weak)[1]

Fragmentation Pathway:

Base Peak (m/z 110): Loss of the ethoxy group (
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).[1] This is the

-cleavage of the ester.[1]

(m/z 110).[1]

McLafferty Rearrangement (m/z 127): Loss of ethylene (

) from the ethyl ester group is common in ethyl esters, though less dominant here due to the
competing nitrile stability.

Alkyl Loss (m/z 82): Loss of the carbethoxy group (

) leaves the stable

-cyano radical/cation.[1]

Quality Control & Impurity Profiling
When analyzing synthesized batches, researchers must monitor for specific impurities that

affect downstream yield (e.g., in Valproic acid synthesis).

Impurity A (Starting Material): Ethyl cyanoacetate.[5][6][7][8][9][10] Detectable by ¹H NMR

(Singlet at 3.5 ppm vs. Triplet at 3.52 ppm for product).

Impurity B (Dialkylated): Ethyl 2,2-dipropylcyanoacetate.[1]

Detection: Disappearance of the

-proton triplet at 3.52 ppm.[1]

Impact: This impurity cannot be deprotonated further and is inert in subsequent alkylation

steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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